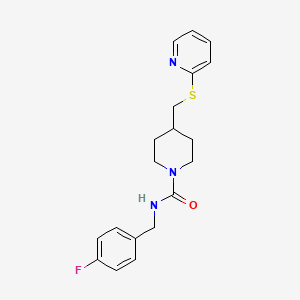

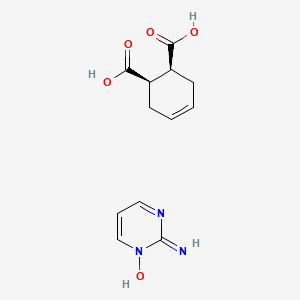

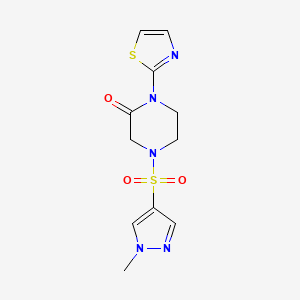

(1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid 2-aminopyrimidin-1-ium-1-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid 2-aminopyrimidin-1-ium-1-olate, also known as (1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid 2-aminopyrimidine-1-ium-1-olate, is an organic compound commonly used in scientific research. It is a cyclic compound that is composed of a six-membered ring of alternating carbon atoms and oxygen atoms, with two amino groups and one carboxylic acid group. This compound has a variety of applications in scientific research, including as a reagent in organic synthesis and as a ligand in coordination chemistry.

Scientific Research Applications

Supramolecular Chemistry

Supramolecular architectures involving cyclohexane derivatives have been studied for their ability to form complex structures through hydrogen bonding and other non-covalent interactions. For instance, cyclohexane-1,3cis,5cis-tricarboxylic acid (CTA) demonstrates the formation of various supramolecular motifs, including tapes, sheets, and networks, upon co-crystallization with organic bases (Shan et al., 2003). This research illustrates the potential of cyclohexane derivatives in constructing ordered molecular assemblies.

Molecular Recognition

Cyclohexane derivatives have also been utilized for molecular recognition, particularly in chiral discrimination and as solvating agents. Optically pure cyclohexanol derivatives have been employed for the discrimination of isomers through NMR or fluorescence spectroscopy, indicating their utility in analytical chemistry and enantiomer separation (Khanvilkar & Bedekar, 2018).

Organic Synthesis and Drug Development

Cyclohexane-1,2-dicarboxylic acid derivatives serve as key intermediates in the synthesis of biologically active molecules. For example, enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a significant building block for helical β-peptides, can be synthesized from trans-cyclohexane-1,2-dicarboxylic acid (Berkessel et al., 2002). Such compounds are crucial for the development of novel therapeutic agents and the study of peptide structure-function relationships.

Enzymatic Reactions and Catalysis

The enzymatic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to produce monoester derivatives showcases the application of cyclohexane compounds in producing enantiopure substances (Goswami & Kissick, 2009). This process is vital for creating compounds with high optical purity, essential for pharmaceutical applications.

properties

IUPAC Name |

(1S,2R)-cyclohex-4-ene-1,2-dicarboxylic acid;1-hydroxypyrimidin-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4.C4H5N3O/c9-7(10)5-3-1-2-4-6(5)8(11)12;5-4-6-2-1-3-7(4)8/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12);1-3,5,8H/t5-,6+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAOOTNUVONOQR-KNCHESJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)C(=O)O.C1=CN(C(=N)N=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1C(=O)O)C(=O)O.C1=CN(C(=N)N=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-cyclohex-4-ene-1,2-dicarboxylic acid 2-aminopyrimidin-1-ium-1-olate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2961379.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2961381.png)

![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2961385.png)